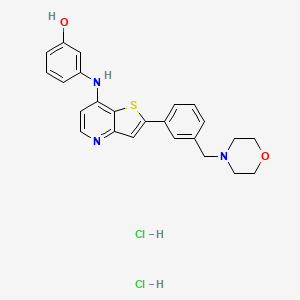

LCB 03-0110 dihydrochloride

Description

Properties

Molecular Formula |

C24H25Cl2N3O2S |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride |

InChI |

InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H |

InChI Key |

OEWGAUGZPPUIPF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl |

Appearance |

Solid powder |

Synonyms |

LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of LCB 03-0110 Dihydrochloride (B599025)

Introduction

LCB 03-0110 dihydrochloride is a potent, small-molecule, multi-tyrosine kinase inhibitor with significant therapeutic potential in a range of fibro-inflammatory, ocular, and neurodegenerative disorders.[1][2][3] Structurally identified as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol, this thienopyridine derivative exhibits a complex and targeted mechanism of action by engaging several key signaling kinases.[1][4] This technical guide provides a detailed overview of its core mechanism, supported by quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: A Multi-Targeted Kinase Inhibitor

LCB 03-0110 functions primarily as a pan-inhibitor of the Discoidin Domain Receptor (DDR) and c-Src family of tyrosine kinases.[1][5] Its efficacy stems from its ability to simultaneously suppress multiple pathways involved in inflammation, fibrosis, angiogenesis, and neurodegeneration.

Primary Molecular Targets:

-

c-Src Family Kinases: LCB 03-0110 is a highly potent inhibitor of c-Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[6]

-

Discoidin Domain Receptors (DDR1 & DDR2): It effectively inhibits both DDR1 and DDR2, which are unique receptor tyrosine kinases activated by collagen.[7] These receptors are key mediators of fibrosis and inflammation.[1][3] LCB 03-0110 demonstrates preferential inhibition of the active form of DDR2 and acts as an ATP-competitive inhibitor.[7]

-

Bruton's Tyrosine Kinase (Btk) & Spleen Tyrosine Kinase (Syk): The compound strongly inhibits Btk and Syk, two critical kinases in the signaling pathways of immune cells, contributing to its anti-inflammatory and immunomodulatory effects.[1][6][8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, LCB 03-0110 interferes with angiogenesis, the formation of new blood vessels, which is critical in tumor growth and certain inflammatory conditions.[9]

-

Janus Kinase (JAK)/STAT3 Pathway: The inhibitor also targets the JAK/STAT3 signaling cascade, a central pathway for cytokine signaling and cellular inflammation.[9]

Quantitative Data: Kinase Inhibition Profile

The inhibitory potency of LCB 03-0110 against its key molecular targets has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Target Kinase | IC₅₀ Value | Assay Type | Reference |

| c-Src | 1.3 nM | In vitro kinase assay | [6] |

| DDR2 (Active Form) | 6 nM | In vitro kinase assay | [7] |

| DDR2 (Inactive Form) | 145 nM | In vitro kinase assay | [7] |

| DDR1 Autophosphorylation | 164 nM | Cell-based assay (HEK293) | [7] |

| DDR2 Autophosphorylation | 171 nM | Cell-based assay (HEK293) | [7] |

Signaling Pathways and Cellular Effects

The multi-targeted nature of LCB 03-0110 leads to the modulation of several interconnected signaling pathways, resulting in distinct cellular and physiological outcomes.

Anti-Fibro-Inflammatory Pathway

LCB 03-0110 demonstrates potent anti-inflammatory and anti-fibrotic effects by concurrently targeting activated macrophages and fibroblasts.[1][4] In macrophages activated by lipopolysaccharide (LPS), it suppresses cell migration and the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1] In dermal fibroblasts stimulated by transforming growth factor-beta 1 (TGF-β1) and type I collagen, it inhibits proliferation and migration.[1] This action is associated with the suppression of α-smooth muscle actin (α-SMA) expression and the downstream activation of Akt1 and Focal Adhesion Kinase (FAK).[1]

Ocular Anti-Inflammatory Pathway

LCB 03-0110 shows promise for treating inflammatory ocular conditions like Dry Eye Disease (DED).[2][10] In human corneal epithelial (HCE-2) cells stimulated by inflammatory agents, it significantly suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and P38.[2][10][11] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines IL-6 and IL-8.[2][11] Furthermore, in T helper 17 (Th17) cells, which are implicated in ocular surface inflammation, LCB 03-0110 dose-dependently decreases the expression of IL-17A.[2][10]

Neuroprotective Pathway

In the central nervous system, LCB 03-0110's inhibition of DDR1 is a key aspect of its neuroprotective potential.[3] DDR1 activation is linked to neuroinflammation and the accumulation of neurotoxic proteins.[3][7] By inhibiting DDR1, LCB 03-0110 has been shown in preclinical models to reduce levels of amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein, proteins implicated in Alzheimer's and Parkinson's diseases.[3][7] This effect is linked to an enhancement of autophagy, the cellular process for clearing damaged proteins.[3]

References

- 1. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells [kjpp.net]

- 3. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LCB 03-0110 - Immunomart [immunomart.com]

- 6. This compound | Src | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

- 8. Topical administration of the pan-Src kinase inhibitors, dasatinib and LCB 03-0110, prevents allergic contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

LCB 03-0110 Dihydrochloride: A Technical Guide to its Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor. Exhibiting a complex kinase profile, it has garnered significant interest for its therapeutic potential in a range of pathologies, including fibrosis, inflammation, and neurodegenerative diseases. This technical guide provides a detailed overview of the kinase targets of LCB 03-0110, presenting quantitative inhibition data, experimental methodologies for kinase activity assessment, and visual representations of relevant signaling pathways.

Kinase Inhibition Profile of LCB 03-0110 Dihydrochloride

LCB 03-0110 has been demonstrated to be a potent inhibitor of a range of tyrosine kinases. The following tables summarize the available quantitative data on its inhibitory activity.

| Key Kinase Targets | IC50 (nM) | Assay Type | Notes |

| c-Src | 1.3 | In vitro kinase assay | |

| DDR2 (active) | 6 | In vitro kinase assay | ATP-competitive inhibition |

| DDR2 (inactive) | 145 | In vitro kinase assay | |

| DDR1 (autophosphorylation) | 164 | Cell-based assay | Inhibition of collagen-induced autophosphorylation in HEK293 cells |

| DDR2 (autophosphorylation) | 171 | Cell-based assay | Inhibition of collagen-induced autophosphorylation in HEK293 cells |

A broader screening of LCB 03-0110 against a panel of 60 kinases at a concentration of 10 µM revealed significant inhibitory activity against a subset of tyrosine kinases. The following kinases were inhibited by more than 90% at this concentration:

| Kinase Family | Kinases with >90% Inhibition at 10 µM |

| Src Family | c-Src, Yes, Fyn, Fgr, Lyn, Hck, Lck, Blk |

| Tec Family | Btk |

| Syk Family | Syk |

| Receptor Tyrosine Kinases | Tie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2 |

| Other Tyrosine Kinases | MINK1, c-Abl, RET |

Experimental Protocols

The in vitro kinase inhibition data for LCB 03-0110 was primarily generated using a standardized, radiometric assay platform. The general methodology is outlined below.

Reaction Biology HotSpot™ Kinase Assay Platform

This assay quantifies the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate (peptide or protein)

-

Base Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

-

[γ-³³P]ATP

-

This compound (or other test compounds)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Substrate Preparation: The specific kinase substrate is prepared in the freshly made Base Reaction Buffer.

-

Cofactor Addition: Any necessary cofactors for the specific kinase are added to the substrate solution.

-

Kinase Addition: The recombinant kinase is added to the substrate solution and mixed gently.

-

Compound Incubation: LCB 03-0110, at various concentrations, is pre-incubated with the kinase/substrate mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. For the screening of LCB 03-0110, an ATP concentration of 10 µM was utilized.

-

Reaction Quenching and Spotting: After a defined incubation period, the reaction is stopped, and the reaction mixture is spotted onto P81 phosphocellulose paper.

-

Washing: The P81 papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: The amount of ³³P incorporated into the substrate, which is bound to the P81 paper, is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of two key kinase targets of LCB 03-0110: c-Src and the Discoidin Domain Receptors (DDRs).

The Multi-faceted c-Src Inhibitory Profile of LCB 03-0110 Dihydrochloride: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the c-Src inhibitory activity of LCB 03-0110 dihydrochloride (B599025), a potent, ATP-competitive multi-kinase inhibitor. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Inhibitory Activity

LCB 03-0110 dihydrochloride demonstrates potent inhibitory activity against c-Src kinase with a reported IC50 value of 1.3 nM.[1] In addition to its high affinity for c-Src, LCB 03-0110 exhibits a broad inhibitory profile against several other tyrosine kinases, highlighting its potential for targeting complex signaling networks. The compound's inhibitory activity against a panel of selected kinases is summarized in the table below.

| Target Kinase | IC50 (nM) | Notes |

| c-Src | 1.3 | Potent inhibition of a key proto-oncogenic tyrosine kinase. |

| DDR1 | 164 (cell-based) | Inhibition of collagen-induced autophosphorylation.[2][3] |

| DDR2 | 6 (activated), 145 (non-activated), 171 (cell-based) | Preferential inhibition of the activated form of DDR2.[2][3] |

| Btk | Data not available | Identified as a potent inhibitor.[1] |

| Syk | Data not available | Identified as a potent inhibitor.[1] |

| VEGFR-2 | Data not available | Identified as a potent inhibitor. |

| Src Family Kinases | 2-20 | Broad inhibition across the Src kinase family. |

Mechanism of Action and Signaling Pathway

LCB 03-0110 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Src kinase domain. This prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling cascades. The c-Src signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers.

Below is a diagram illustrating the canonical c-Src signaling pathway and the point of intervention by LCB 03-0110.

Experimental Protocols

The in vitro kinase inhibition assays for LCB 03-0110 were performed by Reaction Biology Corporation (Malvern, PA). While the specific proprietary details of the assay are not publicly available, a general methodology for such kinase assays is described below. These assays are typically conducted using a radiometric or luminescence-based format to quantify kinase activity.

General Kinase Inhibition Assay Protocol (Illustrative)

Objective: To determine the half-maximal inhibitory concentration (IC50) of LCB 03-0110 against c-Src kinase.

Materials:

-

Recombinant human c-Src enzyme

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (test compound)

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well or 384-well assay plates

-

Scintillation counter or luminometer

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.

-

Reaction Mixture Preparation: The kinase reaction is initiated by adding the c-Src enzyme to a reaction mixture containing the peptide substrate and the kinase reaction buffer.

-

Incubation with Inhibitor: The serially diluted LCB 03-0110 is added to the reaction mixture and pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiation of Kinase Reaction: The kinase reaction is started by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP (for radiometric assay) or ATP (for luminescence-based assay) to the wells.

-

Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid for radiometric assay or ADP-Glo™ Reagent for luminescence-based assay).

-

Detection:

-

Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity on the filter is measured using a scintillation counter.

-

Luminescence-based Assay: The amount of ADP produced is quantified using a coupled enzyme system that generates a luminescent signal, which is measured by a luminometer.[4]

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of LCB 03-0110 relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro and In Vivo Effects

Beyond its direct enzymatic inhibition, LCB 03-0110 has demonstrated significant effects in cellular and in vivo models. In vitro, it suppresses the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen.[5] Furthermore, in lipopolysaccharide (LPS)-activated macrophages, LCB 03-0110 inhibits cell migration and the production of pro-inflammatory mediators. In vivo studies using a rabbit ear wound healing model showed that topical application of LCB 03-0110 suppressed hypertrophic scar formation by reducing the accumulation of myofibroblasts and macrophages.

Conclusion

This compound is a highly potent inhibitor of c-Src and a range of other tyrosine kinases. Its ability to modulate key cellular processes involved in fibrosis and inflammation underscores its therapeutic potential. The data presented in this guide provide a comprehensive overview of its c-Src inhibitory activity and a framework for the experimental approaches used in its characterization. Further research into the detailed mechanism of action and in vivo efficacy of LCB 03-0110 is warranted to fully elucidate its therapeutic applications.

References

LCB 03-0110 Dihydrochloride: A Technical Guide to its Effects on DDR1 and DDR2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). This technical guide provides an in-depth overview of the effects of LCB 03-0110 on DDR1 and DDR2 signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The information presented is intended to support research and development efforts in oncology, fibrosis, and neurodegenerative diseases where DDR signaling plays a crucial role.

Introduction to DDR1 and DDR2 Signaling

Discoidin Domain Receptors (DDRs) are a unique subclass of receptor tyrosine kinases (RTKs) that are activated by collagen. DDR1 is predominantly expressed in epithelial cells, while DDR2 is found in mesenchymal cells. Upon binding to collagen, DDRs undergo a slow and sustained autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1 and DDR2 signaling has been implicated in various pathological conditions, including cancer, fibrosis, and inflammatory disorders. Key downstream pathways activated by DDRs include the MAPK/ERK and PI3K/Akt pathways.

LCB 03-0110 Dihydrochloride: Mechanism of Action

LCB 03-0110 is a thienopyridine derivative that functions as an ATP-competitive inhibitor of multiple tyrosine kinases, including DDR1 and DDR2. By binding to the ATP-binding pocket of the kinase domain, LCB 03-0110 prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and downstream substrates, thereby inhibiting receptor activation and subsequent signaling.

Quantitative Analysis of LCB 03-0110 Inhibition

The inhibitory potency of LCB 03-0110 against DDR1 and DDR2 has been quantified in both enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) reported in the literature.

Table 1: In Vitro Kinase Inhibition of DDR2 by LCB 03-0110

| Target | Assay Condition | IC50 (nM) |

| Active DDR2 | Kinase Assay | 6 |

| Non-activated DDR2 | Kinase Assay | 145 |

Table 2: Cell-Based Inhibition of DDR Autophosphorylation by LCB 03-0110

| Target | Cell Line | Assay | IC50 (nM) |

| DDR1b | HEK293 (overexpressing) | Autophosphorylation | 164 |

| DDR2 | HEK293 (overexpressing) | Autophosphorylation | 171 |

Effects on Downstream Signaling Pathways

LCB 03-0110 has been shown to modulate the activity of key downstream effectors of DDR1 and DDR2 signaling.

Table 3: Effects of LCB 03-0110 on Downstream Signaling Molecules

| Signaling Molecule | Cell Line | Effect |

| ERK Phosphorylation | HCE-2 | Significantly suppressed in a dose-dependent manner[1] |

| p38 Phosphorylation | HCE-2 | Significantly suppressed in a dose-dependent manner[1] |

| Akt1 Activation | Primary Dermal Fibroblasts | Inhibited |

| Focal Adhesion Kinase (FAK) | Primary Dermal Fibroblasts | Inhibited |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of LCB 03-0110 on DDR1 and DDR2 signaling.

In Vitro Radiometric Kinase Assay

This assay measures the direct inhibitory effect of LCB 03-0110 on the enzymatic activity of purified DDR1 or DDR2 kinase domains.

Materials:

-

Recombinant human DDR1 or DDR2 kinase domain

-

Peptide substrate (e.g., KKSRGDYMTMQIG)

-

[γ-³³P]-ATP

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound

-

Phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, peptide substrate, and varying concentrations of LCB 03-0110 in kinase assay buffer.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of LCB 03-0110 and determine the IC50 value.

Cell-Based DDR Autophosphorylation Assay (Western Blotting)

This assay assesses the ability of LCB 03-0110 to inhibit collagen-induced DDR1 or DDR2 autophosphorylation in a cellular context.

Materials:

-

Cells expressing DDR1 or DDR2 (e.g., HEK293 overexpressing DDR1b or DDR2)

-

Cell culture medium

-

Collagen (Type I or as appropriate for the receptor)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792), anti-phospho-DDR2 (e.g., Tyr740), anti-total DDR1, anti-total DDR2, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere.

-

Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with varying concentrations of LCB 03-0110 for 1-2 hours.

-

Stimulate the cells with collagen for a specified time (e.g., 90 minutes) to induce DDR autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated DDR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total DDR and a loading control to normalize the data.

-

Quantify the band intensities to determine the concentration-dependent inhibition of DDR autophosphorylation by LCB 03-0110 and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the DDR signaling pathways and the workflows of the key experimental protocols.

Caption: DDR1/DDR2 Signaling Pathway and Inhibition by LCB 03-0110.

Caption: Workflow for an In Vitro Radiometric Kinase Assay.

Caption: Workflow for a Cell-Based DDR Autophosphorylation Assay.

Conclusion

This compound is a valuable research tool for investigating the roles of DDR1 and DDR2 in health and disease. Its potent inhibitory activity against these receptors and their downstream signaling pathways makes it a promising candidate for further preclinical and clinical investigation in relevant therapeutic areas. This guide provides a comprehensive, technically focused resource to aid researchers in designing and interpreting experiments involving this compound.

References

LCB 03-0110: A Multi-Kinase Inhibitor Targeting BTK and Syk Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LCB 03-0110 is a thienopyridine derivative initially identified as a potent, orally bioavailable inhibitor of discoidin domain receptors (DDRs) and c-Src family kinases.[1][2][3] Subsequent research has revealed its activity against a broader spectrum of tyrosine kinases, including Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk), which are critical mediators of immune cell signaling.[1][2] This technical guide provides a comprehensive overview of the inhibitory role of LCB 03-0110 on the BTK and Syk pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of BTK and Syk

LCB 03-0110 exerts its effects as a multi-kinase inhibitor, targeting the ATP-binding sites of several tyrosine kinases.[4] Its inhibitory activity against BTK and Syk positions it as a potential therapeutic agent for a range of inflammatory and autoimmune disorders where these signaling pathways are pathologically activated.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of LCB 03-0110 against a panel of protein tyrosine kinases has been quantified, with the half-maximal inhibitory concentration (IC50) values determined through in vitro kinase assays.

| Kinase Target | IC50 (nM) |

| c-Src | 1.3 |

| BTK | 7.0 |

| Syk | - |

| DDR1 | 164 |

| DDR2 | 6 (activated), 145 (non-activated), 171 (cell-based) |

| VEGFR-2 | - |

Note: Specific IC50 value for Syk from the primary source was not available in the provided search results. Further literature review is recommended for this specific data point. The IC50 for DDR2 varies depending on the activation state and assay type.[5][6]

Signaling Pathways and Inhibition by LCB 03-0110

BTK Signaling Pathway

Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[7][8] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), culminating in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and survival.[9]

Caption: LCB 03-0110 inhibits the BTK signaling cascade.

Syk Signaling Pathway

Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the BCR and Fc receptors.[10][11][12] Similar to BTK, Syk is activated following receptor engagement and initiates a cascade of phosphorylation events. This leads to the activation of downstream signaling molecules, including PLCγ, and the subsequent activation of transcription factors that drive inflammatory responses.[13]

References

- 1. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] LCB 03-0110, a Novel Pan-Discoidin Domain Receptor/c-Src Family Tyrosine Kinase Inhibitor, Suppresses Scar Formation by Inhibiting Fibroblast and Macrophage Activation | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

LCB 03-0110 Dihydrochloride: A Technical Guide to a Pan-Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against the Src family kinases.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data available for LCB 03-0110, focusing on its role as a pan-Src family kinase inhibitor. The document details its inhibitory activity, experimental protocols for its evaluation, and its effects on relevant signaling pathways.

Core Attributes of LCB 03-0110 Dihydrochloride

LCB 03-0110 is a thienopyridine derivative that has demonstrated potent inhibitory activity against a range of tyrosine kinases.[4] While it is recognized as a multi-kinase inhibitor, its pronounced effect on the c-Src kinase, with an IC50 of 1.3 nM, positions it as a subject of interest for targeting Src-dependent pathologies.[1] The inhibitor's profile has been compared to that of dasatinib (B193332), a known pan-Src family kinase inhibitor.[5][6]

Data Presentation

In Vitro Kinase Inhibitory Activity

LCB 03-0110 has been evaluated for its inhibitory activity against several kinases. While it is described as a pan-Src family kinase inhibitor, detailed public data on its IC50 values against all members of the Src family is limited. The available data is summarized below.

| Kinase Target | IC50 (nM) | Assay Platform | Reference |

| c-Src | 1.3 | Not Specified | [1] |

| DDR1 (cell-based) | 164 | Western Blot | [2][4] |

| DDR2 (cell-based) | 171 | Western Blot | [2][4] |

| DDR2 (active, in vitro) | 6 | Not Specified | [2][4] |

| DDR2 (non-activated, in vitro) | 145 | Not Specified | [2] |

Note: The broader kinase selectivity profile of LCB 03-0110 has been investigated, with one study noting that at a concentration of 10 µM, it inhibited over 90% of 20 tyrosine kinases in a panel of 60, indicating its multi-targeted nature.[2][4]

Cellular Activity

LCB 03-0110 has demonstrated significant effects on various cellular processes, primarily in cell types where Src family kinases play a critical regulatory role.

| Cell Type | Assay | Stimulus | Effect of LCB 03-0110 | Reference |

| Primary Dermal Fibroblasts | Proliferation & Migration | TGF-β1, Type I Collagen | Inhibition | [3][7] |

| J774A.1 Macrophages | Migration | LPS | Inhibition | [3][7] |

| J774A.1 Macrophages | Nitric Oxide, iNOS, COX-2, TNF-α Synthesis | LPS | Inhibition | [3][7] |

| Human Corneal Epithelial (HCE-2) Cells | Phosphorylation of p38 and ERK | LPS, poly(I:C) | Suppression | [8] |

| Human Corneal Epithelial (HCE-2) Cells | IL-6 and IL-8 Expression | LPS, poly(I:C) | Reduction | [8] |

| Murine T helper 17 (Th17) cells | IL-17A Expression | Th17 polarizing conditions | Dose-dependent decrease | [8] |

Experimental Protocols

In Vitro Kinase Assays

A detailed, standardized protocol for testing LCB 03-0110 against the full Src family kinase panel is not publicly available. However, based on cited methodologies, a general protocol can be outlined.

Objective: To determine the half-maximal inhibitory concentration (IC50) of LCB 03-0110 against individual Src family kinases (e.g., c-Src, Lck, Fyn, Lyn, Hck, Fgr, Blk, Yes).

Materials:

-

Recombinant human Src family kinases

-

Specific peptide substrate for each kinase

-

This compound

-

ATP (at a concentration near the Km for each kinase, e.g., 10 µM)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-Lyte™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplates

General Procedure (adapted from standard kinase assay protocols):

-

Prepare serial dilutions of LCB 03-0110 in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, the specific substrate, and the kinase buffer.

-

Add the diluted LCB 03-0110 or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction and quantify the kinase activity using a suitable detection method.

-

Calculate the percent inhibition for each concentration of LCB 03-0110 and determine the IC50 value by non-linear regression analysis.

Cellular Assays

1. Fibroblast Proliferation and Migration Assay

Objective: To assess the effect of LCB 03-0110 on the proliferation and migration of primary dermal fibroblasts induced by TGF-β1.

Methodology:

-

Cell Culture: Primary human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS.

-

Proliferation Assay:

-

Seed fibroblasts in a 96-well plate.

-

Starve the cells in serum-free medium.

-

Treat the cells with various concentrations of LCB 03-0110 in the presence or absence of TGF-β1 (e.g., 5 ng/mL).

-

After a defined incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as MTT or BrdU incorporation assay.

-

-

Migration (Wound Healing) Assay:

-

Grow fibroblasts to confluence in a 6-well plate.

-

Create a "scratch" in the cell monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Incubate the cells with medium containing different concentrations of LCB 03-0110 and TGF-β1.

-

Capture images of the scratch at 0 and 24 hours.

-

Quantify the rate of wound closure.

-

2. Macrophage Activation Assay

Objective: To evaluate the impact of LCB 03-0110 on the activation of macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: J774A.1 macrophage cells are cultured in DMEM with 10% FBS.

-

Treatment:

-

Pre-treat the macrophages with various concentrations of LCB 03-0110 for 30 minutes.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

-

Endpoint Analysis:

-

Nitric Oxide (NO) Production: After 24 hours of stimulation, measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

-

Cytokine Production (TNF-α): Measure the concentration of TNF-α in the culture supernatant by ELISA.

-

Gene Expression (iNOS, COX-2): Analyze the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by RT-qPCR or protein levels by Western blot.

-

In Vivo Model: Rabbit Ear Wound Healing

Objective: To assess the in vivo efficacy of topically applied LCB 03-0110 in a model of hypertrophic scarring.

Methodology:

-

Animal Model: Utilize a validated rabbit ear hypertrophic scar model.[9][10]

-

Wounding: Create full-thickness excisional wounds on the ventral surface of the rabbit ears.

-

Treatment: Topically apply a formulation of LCB 03-0110 (e.g., in a cream or ointment base) to the wounds daily.

-

Endpoint Assessment:

-

Monitor the wound healing process.

-

After a specified period (e.g., 30-60 days), harvest the scar tissue.

-

Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess scar elevation index, collagen organization, and cellular infiltration (myofibroblasts and macrophages).

-

Signaling Pathways and Visualizations

The inhibitory action of LCB 03-0110 on Src family kinases implicates its involvement in a multitude of cellular signaling pathways critical for cell growth, differentiation, migration, and survival.

References

- 1. This compound | Src | TargetMol [targetmol.com]

- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Topical administration of the pan-Src kinase inhibitors, dasatinib and LCB 03-0110, prevents allergic contact dermatitis in mice. | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 9. Hypertrophic Scarring in the Rabbit Ear: A Practical Model for Studying Dermal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. skinban.co [skinban.co]

LCB 03-0110: A Novel Anti-Fibrotic Agent Targeting Fibroblast and Macrophage Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Effective anti-fibrotic therapies remain a significant unmet medical need. This technical guide details the anti-fibrotic properties of LCB 03-0110, a novel pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinase inhibitor. LCB 03-0110 has demonstrated potent inhibitory effects on key cellular drivers of fibrosis, namely fibroblasts and macrophages. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

LCB 03-0110 is a thienopyridine derivative that has emerged as a promising anti-fibrotic agent.[1] Its primary mechanism of action involves the inhibition of multiple tyrosine kinases that are crucial for the activation of fibroblasts and macrophages, two cell types central to the pathogenesis of fibrosis.[1][2] By targeting DDRs and the c-Src family of kinases, LCB 03-0110 effectively suppresses the signaling cascades that lead to myofibroblast differentiation, proliferation, migration, and the production of inflammatory mediators.[2][3] This dual-targeting approach on both the fibrotic and inflammatory components of tissue scarring positions LCB 03-0110 as a compelling candidate for further development.

Mechanism of Action

LCB 03-0110 exerts its anti-fibrotic effects by competitively binding to the ATP-binding site of several key tyrosine kinases.[4] This inhibition disrupts the downstream signaling pathways that are activated in response to pro-fibrotic stimuli such as Transforming Growth Factor-β1 (TGF-β1) and type I collagen.[2][3]

Inhibition of Fibroblast Activation

In response to tissue injury, fibroblasts differentiate into myofibroblasts, which are the primary producers of extracellular matrix components like collagen. LCB 03-0110 has been shown to suppress several key aspects of fibroblast activation:

-

Proliferation and Migration: It inhibits the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen.[2]

-

Myofibroblast Differentiation: The compound inhibits the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[2]

-

Downstream Signaling: This anti-fibrotic activity is correlated with the inhibition of Akt1 and focal adhesion kinase (FAK) activation.[2]

Attenuation of Macrophage-Mediated Inflammation

Chronic inflammation is a key driver of fibrosis. LCB 03-0110 modulates the activity of activated macrophages, reducing the inflammatory milieu that promotes fibroblast activation.[2] In lipopolysaccharide (LPS)-activated J774A.1 macrophage cells, LCB 03-0110 has been shown to:

-

Inhibit cell migration.[2]

-

Reduce the synthesis of nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α).[2]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of LCB 03-0110 from various preclinical studies.

Table 1: Inhibitory Activity of LCB 03-0110 against Protein Tyrosine Kinases

| Kinase Target | IC50 (nM) | Condition |

| DDR2 (active form) | 6 | In vitro kinase assay |

| DDR2 (non-activated) | 145 | In vitro kinase assay |

| DDR1 (autophosphorylation) | 164 | Cell-based assay (HEK293 cells) |

| DDR2 (autophosphorylation) | 171 | Cell-based assay (HEK293 cells) |

Data sourced from multiple studies.[1]

Table 2: Effect of LCB 03-0110 on Inflammatory Mediator Production in LPS-Stimulated HCE-2 Cells

| Mediator | Treatment | Concentration | Inhibition |

| IL-6 | LCB 03-0110 | 9 µM | Significant reduction |

| IL-8 | LCB 03-0110 | 9 µM | Significant reduction |

Data sourced from a study on human corneal epithelial (HCE-2) cells.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-fibrotic properties of LCB 03-0110.

In Vitro Kinase Assays

-

Objective: To determine the direct inhibitory effect of LCB 03-0110 on specific tyrosine kinases.

-

Methodology: Recombinant active and non-activated forms of target kinases (e.g., DDR2) are incubated with a substrate and ATP in the presence of varying concentrations of LCB 03-0110. The kinase activity is measured by quantifying the phosphorylation of the substrate, typically using a radiometric or fluorescence-based assay. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[1]

Cell-Based Autophosphorylation Assays

-

Objective: To assess the inhibitory effect of LCB 03-0110 on receptor tyrosine kinase activation in a cellular context.

-

Methodology: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress a specific receptor tyrosine kinase (e.g., DDR1b or DDR2). The cells are then treated with various concentrations of LCB 03-0110 prior to stimulation with the respective ligand (e.g., collagen for DDRs). Cell lysates are collected, and the level of receptor autophosphorylation is determined by Western blotting using phospho-specific antibodies. The IC50 values are calculated based on the densitometric analysis of the Western blot bands.[1]

Fibroblast Proliferation and Migration Assays

-

Objective: To evaluate the effect of LCB 03-0110 on fibroblast functions crucial for fibrosis.

-

Methodology:

-

Proliferation Assay: Primary dermal fibroblasts are seeded in multi-well plates and treated with a pro-fibrotic stimulus (e.g., TGF-β1 or type I collagen) in the presence or absence of LCB 03-0110. Cell proliferation is measured at different time points using assays such as MTT or BrdU incorporation.

-

Migration Assay (Wound Healing): A scratch is made in a confluent monolayer of primary dermal fibroblasts. The cells are then treated with a pro-fibrotic stimulus and LCB 03-0110. The rate of wound closure is monitored and quantified over time using microscopy.[2]

-

Macrophage Activation and Inflammatory Mediator Production Assays

-

Objective: To investigate the anti-inflammatory effects of LCB 03-0110 on macrophages.

-

Methodology: J774A.1 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of LCB 03-0110.

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine and Enzyme Expression: The expression levels of iNOS, COX-2, and TNF-α in cell lysates are determined by Western blotting. The concentration of secreted TNF-α in the culture supernatant can be measured by ELISA.[2]

-

In Vivo Wound Healing Model

-

Objective: To assess the anti-fibrotic efficacy of LCB 03-0110 in a relevant animal model of tissue repair and scarring.

-

Methodology: Full-thickness excisional wounds are created on the ears of rabbits. LCB 03-0110 is applied topically to the wounds. The wound closing process is monitored over time. After a set period, the healed tissue is excised, and histological analysis is performed to assess the accumulation of myofibroblasts and macrophages, as well as the extent of hypertrophic scar formation.[2]

Signaling Pathways and Visualizations

The anti-fibrotic effects of LCB 03-0110 are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: LCB 03-0110 inhibits pro-fibrotic signaling pathways.

Caption: LCB 03-0110 modulates macrophage-mediated inflammation.

Caption: General experimental workflow for in vitro studies.

Conclusion

LCB 03-0110 represents a promising multi-targeting approach for the treatment of fibrotic diseases. Its ability to concurrently inhibit key fibroblast and macrophage functions addresses both the structural and inflammatory aspects of fibrosis. The preclinical data summarized in this guide provide a strong rationale for its continued investigation and development as a novel anti-fibrotic therapy. Further studies are warranted to explore its efficacy in a broader range of in vivo fibrosis models and to elucidate its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

LCB 03-0110 Dihydrochloride in Neuroinflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature of various neurodegenerative diseases. The pursuit of therapeutic agents capable of modulating these inflammatory processes is a critical area of research. LCB 03-0110 dihydrochloride, a multi-tyrosine kinase inhibitor, has emerged as a promising candidate for mitigating neuroinflammation. This technical guide provides an in-depth overview of the core pre-clinical research on LCB 03-0110 in the context of neuroinflammation, focusing on its mechanism of action, experimental data, and relevant protocols. The primary targets of LCB 03-0110 in this domain are Discoidin Domain Receptor 1 (DDR1) and Src family kinases, both of which are implicated in the inflammatory signaling cascades within the central nervous system.

Introduction

LCB 03-0110 is a potent, orally available multi-kinase inhibitor.[1] Initially investigated for its anti-fibrotic and anti-cancer properties, its role in neurodegenerative diseases has gained significant attention.[2][3] LCB 03-0110 has been shown to reduce the accumulation of neurotoxic proteins and attenuate neuroinflammation in animal models of Alzheimer's and Parkinson's disease.[2][4] This guide will consolidate the existing data on LCB 03-0110's effects on neuroinflammatory markers and outline the experimental approaches used to elucidate its function.

Mechanism of Action in Neuroinflammation

LCB 03-0110 exerts its anti-neuroinflammatory effects primarily through the inhibition of two key tyrosine kinases: Discoidin Domain Receptor 1 (DDR1) and Src family kinases.

Inhibition of Discoidin Domain Receptor 1 (DDR1) Signaling

DDR1, a receptor tyrosine kinase activated by collagen, is upregulated in neurodegenerative conditions and is involved in microglial activation and subsequent inflammatory responses.[5][6] Upon activation, DDR1 initiates a signaling cascade that can lead to the production of pro-inflammatory mediators. LCB 03-0110 inhibits the autophosphorylation of DDR1, thereby blocking its downstream signaling.[4]

dot

Inhibition of Src Family Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that play a crucial role in the activation of microglia and astrocytes.[5][7] In response to pro-inflammatory stimuli, Src becomes activated and triggers downstream pathways, including the ERK and NF-κB signaling cascades, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9] LCB 03-0110 is a potent inhibitor of Src, thereby dampening this inflammatory response.[1]

dot

References

- 1. ROS Detoxification and Proinflammatory Cytokines Are Linked by p38 MAPK Signaling in a Model of Mature Astrocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proto-oncogene tyrosine-protein kinase SRC (Src) inhibition in microglia relieves neuroinflammation in neuropathic pain mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3 mediates the release of IL-1β, TNF-α and IL-10 from cortical glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ELISA methodology to quantify astrocyte production of cytokines/chemokines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Src Inhibition Attenuates Neuroinflammation and Protects Dopaminergic Neurons in Parkinson’s Disease Models [frontiersin.org]

The Multi-Kinase Inhibitor LCB 03-0110: A Technical Guide to its Effects on Macrophage and Fibroblast Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCB 03-0110, a thienopyridine derivative, is a potent, ATP-competitive inhibitor of a range of tyrosine kinases, with significant activity against Discoidin Domain Receptors (DDR1 and DDR2) and the c-Src family of kinases.[1][2][3][4][5] This technical guide provides an in-depth overview of the effects of LCB 03-0110 on macrophage and fibroblast activation, key processes in inflammation and fibrosis. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and provides visual representations of the signaling pathways involved. The information presented is intended to support further research and development of LCB 03-0110 as a potential therapeutic agent for fibro-inflammatory diseases.

Core Mechanism of Action

LCB 03-0110 exerts its biological effects through the inhibition of multiple tyrosine kinases. Its primary targets include DDR1, DDR2, and members of the c-Src kinase family.[1][2] By competitively binding to the ATP-binding sites of these kinases, LCB 03-0110 effectively blocks their catalytic activity, thereby inhibiting downstream signaling pathways that regulate cell proliferation, migration, and inflammatory responses.[2]

Data Presentation: Inhibitory Activity of LCB 03-0110

The inhibitory potency of LCB 03-0110 against a panel of relevant kinases has been determined through various in vitro assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the compound's efficacy.

| Target Kinase | IC50 (nM) | Assay Conditions |

| DDR1 | 164 | Cell-based autophosphorylation assay in HEK293 cells[2] |

| DDR2 (active form) | 6 | In vitro kinase assay[2] |

| DDR2 (inactive form) | 145 | In vitro kinase assay[2] |

| c-Src | 1.3 | In vitro kinase assay[1] |

| Syk | - | Potent inhibitor (specific IC50 not provided in search results)[1] |

| Btk | - | Potent inhibitor (specific IC50 not provided in search results)[1] |

Effect on Macrophage Activation

LCB 03-0110 has been shown to effectively suppress the activation of macrophages in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).[1][3]

Inhibition of Inflammatory Mediators

LCB 03-0110 dose-dependently inhibits the production of key inflammatory mediators by LPS-stimulated J774A.1 macrophages. This includes a reduction in:

-

Nitric Oxide (NO): A key signaling molecule in inflammation.[1]

-

Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for high-output NO production.[1][3]

-

Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins, which are pro-inflammatory lipid mediators.[1][3]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with a central role in systemic inflammation.[1][3]

Inhibition of Macrophage Migration

LCB 03-0110 also impedes the migration of macrophages, a critical step in the inflammatory response where these cells move to sites of injury or infection.[1]

Signaling Pathway in Macrophages

Interestingly, the inhibitory effects of LCB 03-0110 on LPS-induced macrophage activation appear to be independent of the canonical MAPK and NF-κB signaling pathways.[6] LCB 03-0110's potent inhibition of Src family kinases suggests its mechanism of action lies in a Src-dependent, but MAPK/NF-κB-independent, signaling cascade downstream of the LPS receptor TLR4.

Effect on Fibroblast Activation

LCB 03-0110 demonstrates significant inhibitory effects on the activation of fibroblasts, which are key cellular mediators of fibrosis and scar formation.[1]

Inhibition of Fibroblast Proliferation and Migration

Treatment with LCB 03-0110 suppresses the proliferation and migration of primary dermal fibroblasts stimulated with transforming growth factor-beta 1 (TGF-β1) and type I collagen.[1]

Inhibition of Myofibroblast Differentiation

A key event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and enhanced contractile and extracellular matrix-producing capabilities. LCB 03-0110 inhibits the expression of α-SMA in fibroblasts, indicating its ability to prevent myofibroblast differentiation.[1]

Signaling Pathway in Fibroblasts

The anti-fibrotic effects of LCB 03-0110 in fibroblasts are mediated through the inhibition of the DDR1/2 and Src kinase signaling pathways. Upon stimulation by TGF-β1 and collagen, these kinases activate downstream signaling molecules, including Akt1 and Focal Adhesion Kinase (FAK), which are crucial for fibroblast proliferation, migration, and differentiation. LCB 03-0110's inhibition of DDRs and Src disrupts this signaling cascade.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of LCB 03-0110.

Cell Culture

-

J774A.1 Macrophages: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

-

Primary Dermal Fibroblasts: Isolated from skin tissue and cultured in DMEM with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Macrophage Activation Assays

-

Nitric Oxide (NO) Production (Griess Assay):

-

Seed J774A.1 cells in a 96-well plate.

-

Pre-treat cells with varying concentrations of LCB 03-0110 for 30 minutes.

-

Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Measure the absorbance at 540 nm.

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.[7][8][9]

-

-

TNF-α Production (ELISA):

-

Follow steps 1-4 from the Griess Assay protocol.

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

-

Add cell culture supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength.

-

Quantify TNF-α concentration using a recombinant TNF-α standard curve.[10][11][12]

-

-

Macrophage Migration Assay:

-

A transwell migration assay can be used.

-

Seed J774A.1 cells in the upper chamber of a transwell insert.

-

Place a chemoattractant (e.g., LPS) in the lower chamber.

-

Add LCB 03-0110 to the upper chamber.

-

After incubation, cells that have migrated to the lower surface of the insert are fixed, stained, and counted.

-

Fibroblast Activation Assays

-

Fibroblast Proliferation Assay (MTT Assay):

-

Seed primary dermal fibroblasts in a 96-well plate.

-

Treat cells with LCB 03-0110 and/or TGF-β1/collagen for a specified period (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.[13][14][15][16]

-

-

Fibroblast Migration Assay (Wound Healing/Scratch Assay):

-

Grow primary dermal fibroblasts to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or cell-free area in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add fresh media containing LCB 03-0110 and/or TGF-β1/collagen.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

Measure the width or area of the scratch at each time point to quantify cell migration into the cell-free space.[17][18][19]

-

-

Western Blot Analysis:

-

Treat fibroblasts with LCB 03-0110 and/or TGF-β1/collagen.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA in TBST for phospho-proteins).

-

Incubate with primary antibodies against α-SMA, phospho-Akt (Ser473), total Akt, phospho-FAK, and total FAK.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect chemiluminescence using an imaging system.

-

Normalize protein expression to a loading control (e.g., β-actin or GAPDH).[20][21][22][23]

-

Conclusion

LCB 03-0110 is a multi-targeted tyrosine kinase inhibitor with potent anti-inflammatory and anti-fibrotic properties. Its ability to simultaneously inhibit key signaling pathways in both macrophages and fibroblasts makes it a promising candidate for the treatment of a variety of diseases characterized by chronic inflammation and fibrosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of LCB 03-0110.

References

- 1. researchgate.net [researchgate.net]

- 2. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]

- 5. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mpbio.com [mpbio.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Mtt assay for cell viability | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]

- 19. m.youtube.com [m.youtube.com]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

LCB 03-0110 Dihydrochloride: A Technical Guide to its Suppression of TGF-β1 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a pivotal role in cellular growth, differentiation, and extracellular matrix (ECM) homeostasis. Dysregulation of the TGF-β1 signaling pathway is a key driver in the pathogenesis of various fibrotic diseases and cancer progression. This technical guide provides an in-depth overview of the role of LCB 03-0110 dihydrochloride (B599025), a multi-tyrosine kinase inhibitor, in the suppression of TGF-β1 signaling. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for its evaluation, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to TGF-β1 Signaling

The TGF-β1 signaling cascade is initiated by the binding of the TGF-β1 ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the type I receptor, known as activin receptor-like kinase 5 (ALK5), leading to its activation. Activated ALK5 then propagates the signal intracellularly through the phosphorylation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.

Phosphorylated SMAD2 and SMAD3 form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of a wide array of target genes involved in fibrosis and cell differentiation. Key downstream targets include genes encoding for extracellular matrix proteins such as collagen and fibronectin, as well as α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

LCB 03-0110 Dihydrochloride: A Multi-Targeted Kinase Inhibitor

LCB 03-0110 is a potent, small-molecule inhibitor of multiple tyrosine kinases, including the discoidin domain receptors (DDRs) and the c-Src family of kinases.[1] Emerging evidence indicates that LCB 03-0110 also directly targets the TGF-β1 signaling pathway by inhibiting the kinase activity of ALK5.

Mechanism of Action in Suppressing TGF-β1 Signaling

The primary mechanism by which LCB 03-0110 suppresses TGF-β1 signaling is through the direct inhibition of the ALK5 kinase. By binding to the ATP-binding pocket of ALK5, LCB 03-0110 prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3. This blockade of the canonical SMAD-dependent pathway effectively abrogates the downstream transcriptional program induced by TGF-β1, leading to a reduction in the expression of pro-fibrotic genes.

dot

Figure 1: TGF-β1 Signaling Pathway and the Point of Inhibition by LCB 03-0110.

Quantitative Data

The inhibitory potency of LCB 03-0110 against key components of the TGF-β1 signaling pathway is summarized below.

| Target | Assay Type | IC50 Value |

| TGF-β1R (ALK5) | Kinase Assay | 14.3 nM |

Note: Further quantitative data on the dose-dependent inhibition of SMAD phosphorylation and downstream target gene expression are currently limited in publicly available literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of LCB 03-0110 on TGF-β1 signaling.

ALK5 Kinase Assay

This biochemical assay measures the direct inhibitory effect of LCB 03-0110 on the kinase activity of ALK5.

Objective: To determine the IC50 value of LCB 03-0110 for ALK5.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration for ALK5)

-

Substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

White, opaque 96- or 384-well plates

-

Luminometer

Protocol:

-

Prepare serial dilutions of LCB 03-0110 in kinase buffer containing a low percentage of DMSO (e.g., final concentration ≤ 1%).

-

In a multi-well plate, add the diluted LCB 03-0110 or vehicle control.

-

Add the ALK5 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Detect the luminescent signal using a plate reader.

-

Calculate the percentage of inhibition for each concentration of LCB 03-0110 relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of LCB 03-0110 and determine the IC50 value using non-linear regression analysis.

dot

Figure 2: Experimental Workflow for the ALK5 Kinase Assay.

Western Blot for SMAD2/3 Phosphorylation

This cell-based assay is used to assess the effect of LCB 03-0110 on the phosphorylation of SMAD2 and SMAD3 in response to TGF-β1 stimulation.

Objective: To quantify the dose-dependent inhibition of TGF-β1-induced SMAD2/3 phosphorylation by LCB 03-0110.

Materials:

-

A suitable cell line (e.g., human dermal fibroblasts, A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound (various concentrations)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in multi-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of LCB 03-0110 or vehicle for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated SMAD levels to total SMAD and the loading control.

Quantitative PCR (qPCR) for Target Gene Expression

This assay measures the effect of LCB 03-0110 on the mRNA expression of TGF-β1 target genes.

Objective: To determine the effect of LCB 03-0110 on the expression of pro-fibrotic genes such as collagen type I alpha 1 (COL1A1) and fibronectin 1 (FN1).

Materials:

-

Cell line (e.g., human dermal fibroblasts)

-

Cell culture medium and supplements

-

Recombinant human TGF-β1

-

This compound (various concentrations)

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for target genes (COL1A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Seed and serum-starve cells as described for the Western blot protocol.

-

Pre-treat cells with LCB 03-0110 or vehicle, followed by stimulation with TGF-β1 for a longer duration (e.g., 24-48 hours) to allow for transcriptional changes.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA samples.

-

Perform qPCR using primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and compared to the TGF-β1-treated control.

dot

Figure 3: Experimental Workflow for qPCR Analysis of Target Gene Expression.

Conclusion

This compound is a multi-kinase inhibitor that effectively suppresses TGF-β1 signaling through the direct inhibition of the ALK5 kinase. This leads to a reduction in the phosphorylation of SMAD2/3 and the subsequent expression of pro-fibrotic target genes. The available data demonstrate its potent inhibitory activity at the enzymatic level. The detailed experimental protocols provided in this guide offer a framework for the further characterization of LCB 03-0110 and other potential inhibitors of the TGF-β1 pathway, which is of significant interest for the development of novel therapeutics for fibrotic diseases and cancer. Further research is warranted to fully elucidate the dose-dependent effects of LCB 03-0110 on the downstream cellular events in various disease models.

References

Unraveling the ATP-Competitive Inhibition of LCB 03-0110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of LCB 03-0110, a potent thienopyridine derivative that has demonstrated significant potential as a multi-tyrosine kinase inhibitor. The primary focus of this document is to elucidate its ATP-competitive mode of inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

LCB 03-0110 exerts its inhibitory effects by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of target kinases. A kinetics assay has confirmed that the inhibition of the active DDR2 tyrosine kinase by LCB 03-0110 is ATP-competitive[1]. This mechanism is characteristic of many small-molecule kinase inhibitors, which bind to the highly conserved ATP-binding pocket, thereby preventing the transfer of a phosphate (B84403) group from ATP to the substrate protein and blocking downstream signaling.[2][3][4] LCB 03-0110 has been shown to preferentially bind to the active conformation of DDR2, highlighting its potency against the activated form of the kinase.[1]

Quantitative Inhibitory Profile of LCB 03-0110

The inhibitory activity of LCB 03-0110 has been quantified against a range of tyrosine kinases, demonstrating its multi-targeted nature. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target Kinase | IC50 (nM) | Assay Type | Notes | Reference |

| c-Src | 1.3 | In vitro kinase assay | Potent inhibition of a key non-receptor tyrosine kinase. | [5][6] |

| DDR2 (active form) | 6 | In vitro kinase assay | Demonstrates high potency against the activated form of DDR2. | [1] |

| DDR2 (non-activated) | 145 | In vitro kinase assay | Shows preferential inhibition of the active conformation. | [1] |

| Cellular Target/Process | IC50 (nM) | Cell Line | Assay Type | Reference |

| DDR1 Autophosphorylation | 164 | HEK293-DDR1b | Cell-based assay | [1] |

| DDR2 Autophosphorylation | 171 | HEK293-DDR2 | Cell-based assay | [1] |

Signaling Pathways Modulated by LCB 03-0110

LCB 03-0110 has been shown to interfere with multiple signaling cascades critical for cell proliferation, migration, and inflammation.

Discoidin Domain Receptor (DDR) Signaling

As a potent inhibitor of DDR1 and DDR2, LCB 03-0110 directly blocks the initial signaling events triggered by collagen binding. This inhibition prevents the autophosphorylation of the receptors and the subsequent recruitment and activation of downstream signaling molecules.

Caption: DDR Signaling Inhibition by LCB 03-0110.

VEGFR-2 and JAK/STAT3 Signaling

LCB 03-0110 has been identified as an inhibitor of angiogenesis by targeting VEGFR-2 and JAK/STAT3 signaling pathways in endothelial and cancer cells.[7]

Caption: Inhibition of VEGFR-2 and JAK/STAT3 Pathways.

TGF-β1-Induced Fibroblast Activation

In primary dermal fibroblasts, LCB 03-0110 suppresses proliferation and migration induced by transforming growth factor β1 (TGF-β1) by inhibiting the activation of Akt1 and focal adhesion kinase (FAK).[8]

Caption: Suppression of TGF-β1-induced Fibroblast Activation.

LPS-Induced Macrophage Activation

LCB 03-0110 inhibits the migration and inflammatory responses of macrophages activated by lipopolysaccharide (LPS). This is achieved, in part, by suppressing the phosphorylation of p38 and ERK MAP kinases.[9][10]

Caption: Inhibition of LPS-induced Macrophage Activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard laboratory practices and information inferred from the referenced literature.

In Vitro Kinase Inhibition Assay (ATP-Competition)

This assay determines the concentration of LCB 03-0110 required to inhibit 50% of the kinase activity (IC50) and confirms the ATP-competitive mechanism.

References

- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Macrophage migration assays [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. reactionbiology.com [reactionbiology.com]